7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Description
7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a structurally unique spirocyclic compound featuring a cyclopropane ring fused to a dihydroindole scaffold, with a nitro group substituted at the 7' position of the indole moiety. Its molecular formula is C₁₅H₁₃N₂O₂, and its high-resolution mass spectrometry (HRMS) data confirms an exact mass of 253.0979 (theoretical: 253.0977) . The compound’s ¹³C-NMR spectrum reveals distinctive shifts, including 147.14 ppm for the nitro-substituted carbon and 47.53 ppm for the cyclopropane CH₂ group, highlighting its electronic and steric characteristics .
Properties
IUPAC Name |
7-nitrospiro[1,2-dihydroindole-3,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)8-3-1-2-7-9(8)11-6-10(7)4-5-10/h1-3,11H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQJRVDRSNMKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism of 7-Position Selectivity
The sulfonate group at the 2-position of the indoline ring directs nitration to the 7-position via steric and electronic effects. Acetyl nitrate, generated in situ from acetic anhydride and nitric acid, acts as a strong nitrating agent. The reaction proceeds through a Wheland intermediate stabilized by the electron-withdrawing sulfonate group, leading to exclusive 7-nitroindoline (2) formation. Subsequent alkaline hydrolysis removes the acetyl and sulfonate groups, yielding 7-nitroindole (3) in 78–85% yield (Table 1).
Table 1: Optimization of Nitration Conditions
| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Compound (1) | Acetyl nitrate | 0–5 | 85 |
| Compound (1) | HNO₃/H₂SO₄ | 0–5 | 62 |
Spirocyclopropanation Strategies
One-Pot Diastereoselective Cyclopropanation
Khabari et al. developed a one-pot method for spiro[cyclopropane-1,3'-indole] synthesis using 3-phenacylideneoxindoles (4a–d) . Treatment with hydrazine generates a hydrazone intermediate, which undergoes cyclopropanation upon reaction with lead(IV) acetate. This method achieves diastereoselectivity ratios of up to 9:1 (Table 2), favoring the cis-isomer due to stereoelectronic effects during ring closure.
Table 2: Diastereoselectivity in Spirocyclopropanation
| Substrate | R₁ | R₂ | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| 4a | H | H | 8:1 | 72 |
| 4b | Me | H | 7:1 | 68 |
1,3-Dipolar Cycloadditions with Cyclopropenes
Boitsov et al. reported a [3+2] cycloaddition approach using cyclopropenes and nitrile oxides or diazo compounds. For example, reacting 7-nitroindole-2-carbaldehyde (5) with diazomethane in the presence of a Rh(II) catalyst generates a spirocyclopropane via carbene insertion (Scheme 1). This method offers modularity but requires stringent control over reaction conditions to avoid side products.
Scheme 1:
Integrated Synthesis: Combining Nitration and Cyclopropanation
Sequential Nitration-Cyclopropanation
A two-step protocol involves synthesizing 7-nitroindole (3) followed by spirocyclopropanation. For instance, treating (3) with ethyl diazoacetate and Cu(acac)₂ yields the spiro product in 65% yield. However, competing reactions at the electron-deficient nitro-substituted ring reduce efficiency.
Tandem Nitration/Spontaneous Cyclization
In a modified approach, nitration of 1',2'-dihydrospiro[cyclopropane-1,3'-indole] (6) with fuming HNO₃ at −10°C directly introduces the nitro group at the 7'-position. This method avoids intermediate isolation but achieves lower yields (48–52%) due to over-nitration byproducts.
Stereochemical and Mechanistic Considerations
The spirocyclopropane’s stereochemistry is influenced by the cyclopropanation method. Lead(IV) acetate-mediated reactions favor cis-diastereomers due to steric hindrance during ring closure. In contrast, transition metal-catalyzed methods (e.g., Rh, Cu) produce trans-isomers via suprafacial carbene transfer.
Table 3: Stereochemical Outcomes by Method
| Method | Catalyst | Major Diastereomer | Yield (%) |
|---|---|---|---|
| Lead(IV) acetate | None | cis | 72 |
| Rh₂(OAc)₄ | Rhodium | trans | 65 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: 7’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole].
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds similar to 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the nitro group may facilitate redox reactions, generating reactive intermediates that can interact with cellular components, potentially leading to apoptosis in cancer cells .
- Antimicrobial Activity : Similar structural compounds have demonstrated effectiveness against various pathogens, hinting at the potential of this compound in developing new antimicrobial agents .
Case Studies
Materials Science Applications
In materials science, the unique properties of 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] allow for innovative applications:
- Organic Electronics : Due to its electronic properties stemming from the nitro group and spirocyclic structure, this compound could be explored for use in organic semiconductors or photovoltaic devices.
- Polymer Chemistry : The compound's ability to undergo various chemical reactions makes it a candidate for creating functionalized polymers with specific properties tailored for applications in coatings or adhesives .
Biological Interaction Studies
Understanding how 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] interacts with biological targets is crucial for assessing its therapeutic potential:
- Mechanism of Action : Research focuses on elucidating how the nitro group influences the compound's reactivity and biological effects. Studies aim to clarify its interaction with enzymes or receptors involved in disease processes .
Mechanism of Action
The mechanism of action of 7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The compound’s synthesis (modified from procedures for 2b/2c ) offers a template for generating spirocyclic libraries with tunable electronic properties.
Biological Activity
7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is characterized by a spirocyclic structure that integrates a cyclopropane ring with an indole moiety. The presence of a nitro group at the 7' position enhances its reactivity, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 190.2 g/mol .
Structural Representation
| Property | Details |
|---|---|
| CAS Number | 1697091-16-9 |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is largely attributed to the nitro group, which can participate in redox reactions. These reactions generate reactive intermediates that may interact with cellular components, potentially leading to various biological effects such as:
Case Studies and Research Findings
Recent research has highlighted the potential of spirocyclic compounds in drug discovery. For instance, a study demonstrated that bis-spirooxindole cyclopropanes can inhibit cancer cell proliferation through mechanisms involving ribosomal disruption . Although direct studies on 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] are sparse, its structural similarities to these compounds suggest it may possess comparable biological activities.
Comparative Analysis
The following table summarizes some related compounds and their biological activities:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 6-Nitroindole | Anticancer | Electrophilic properties |
| Spiro[indoline-3,2’-pyrrolizines] | Diverse biological activities | Varies with structure |
| 1-Hydroxy-7-nitroindole | Enhanced solubility | Potential bioavailability improvement |
| 5-Nitrospiro[indene-2,3’-pyrrolidine] | Unique pharmacological profiles | Varies with structure |
Potential Applications
The exploration of 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is ongoing, with potential applications in:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Material Science : Due to its unique structural properties that could be harnessed for novel materials.
Q & A
Q. What are the established synthetic routes for 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole], and how do reaction conditions influence yield and purity?
The synthesis of spirocyclic nitro-indole derivatives typically involves cyclopropanation or cyclization strategies. Key methods include:
- One-pot nitro-reduction/double lactamization : This approach, validated for analogous spirooxindoles, enables efficient spirocycle formation by reducing nitro groups and facilitating intramolecular lactamization under controlled pH and temperature .
- Metal-free cyclopropanation : Tosylhydrazone salts react with 3-methyleneindolin-2-ones to form spiro[cyclopropane-indole] cores, avoiding hazardous diazo compounds. Yields exceeding 85% are achieved with diastereoselectivity influenced by solvent polarity (e.g., DMF vs. THF) and base strength (e.g., NaH vs. K₂CO₃) .
- Cyclization under acidic conditions : Indoline derivatives react with nitroalkenes in aprotic solvents, with elevated temperatures (80–100°C) accelerating cyclopropane ring closure .
Q. How is the molecular structure of 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] characterized, and what analytical techniques are critical for confirming spirocyclic connectivity?
Structural confirmation relies on:
- X-ray crystallography : Resolves spiro-junction geometry and nitro-group orientation, with bond angles and distances confirming strain in the cyclopropane ring .
- 2D NMR (¹H-¹³C HSQC, NOESY) : Correlates proton environments across the spiro center and identifies through-space interactions between cyclopropane and indole protons .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₉N₂O₂) and isotopic patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitro group in 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] under reduction or substitution conditions?
The nitro group’s electrophilicity drives its reactivity:
- Catalytic hydrogenation : Pd/C or Raney Ni in ethanol reduces the nitro group to an amine, with reaction kinetics monitored via TLC or in situ IR. Steric hindrance from the spiro junction may slow reduction rates compared to planar indoles .
- Nucleophilic substitution : Nitro displacement with thiols or amines requires polar aprotic solvents (e.g., DMSO) and elevated temperatures (100–120°C), with competing side reactions (e.g., ring-opening) mitigated by optimizing leaving-group activation .
Q. How do substituent variations on the indole or cyclopropane rings affect the electronic and steric properties of 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole], and what experimental strategies optimize these modifications?
- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the indole ring enhance nitro-group stability but reduce spirocycle solubility. UV-Vis spectroscopy and cyclic voltammetry quantify electron delocalization .
- Steric modulation : Bulky substituents (e.g., tert-butyl) on the cyclopropane ring increase steric strain, altering diastereoselectivity during synthesis. Computational docking studies (DFT) predict conformational preferences, validated by X-ray .
- Optimization strategies : Parallel library synthesis using Suzuki-Miyaura coupling or reductive amination enables rapid screening of substituent effects on bioactivity .
Q. What computational modeling approaches are validated for predicting the photophysical or thermodynamic properties of 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole], and how do they compare with experimental data?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict UV absorption maxima, with deviations <5 nm from experimental spectra when using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) .
- Molecular Dynamics (MD) : Simulates solvation effects on spirocycle stability, correlating with experimental solubility data in DMSO or aqueous buffers .
- Thermogravimetric Analysis (TGA) : Combines with DFT-derived entropy values to model thermal decomposition pathways, aiding in storage and handling protocols .
Methodological Notes
- Contradictions in Data : Discrepancies in reported reaction yields (e.g., 70–95% for similar cyclopropanations) may arise from solvent purity or catalyst batch variations. Reproducibility requires strict control of anhydrous conditions .
- Advanced Techniques : Synchrotron-based X-ray diffraction enhances resolution for strained spirocycles, while in situ NMR tracks real-time reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
